molecular formula C21H25N5O2 B2517479 8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878734-73-7

8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2517479
CAS No.: 878734-73-7
M. Wt: 379.464
InChI Key: SKZDNIIWZGDMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
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Scientific Research Applications

Mesoionic Purinone Analogs Synthesis

Mesoionic compounds related to "8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" have been synthesized to investigate their structural properties and reactivity. A study by Coburn and Taylor (1982) detailed the synthesis of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, highlighting their existence predominantly in the C3-H tautomeric form and their capability to undergo hydrolytic ring-opening reactions. These findings are crucial for understanding the chemical behavior and potential applications of these compounds in pharmaceutical research (Coburn & Taylor, 1982).

Antidepressant and Anxiolytic Activity

Further research into the purine analogs has evaluated their potential as antidepressant and anxiolytic agents. Zagórska et al. (2015) synthesized a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, investigating their affinity for serotoninergic and dopaminergic receptors. Their study identified several compounds with significant potential as antidepressant and anxiolytic agents, providing a foundation for the development of new therapeutic options (Zagórska et al., 2015).

Pharmacological Evaluation

Zagórska et al. (2016) further expanded on this research by synthesizing and evaluating 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Their findings identified compounds with potential antidepressant and anxiolytic applications, showcasing the versatility of purine derivatives in medicinal chemistry (Zagórska et al., 2016).

Antiviral Activity

Kim et al. (1978) explored the antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, a class of compounds related to purine analogs. Their research provided insights into the synthesis of these nucleosides and their effectiveness against various viruses, contributing to the search for new antiviral agents (Kim et al., 1978).

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-phenylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-13(2)25-14(3)15(4)26-17-18(22-20(25)26)23(5)21(28)24(19(17)27)12-11-16-9-7-6-8-10-16/h6-10,13H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZDNIIWZGDMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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